Aurora-A Kinase Inhibitory Potency: Positioned as a Moderate-Activity Tool Compound vs. Lead Compound 10e
This compound exhibits measurable Aurora-A kinase inhibitory activity as part of a systematically characterized SAR series. While the series lead compound 10e (R1=NO2, R2=OEt) achieved an IC50 of 0.16 ± 0.03 μM against Aurora-A kinase, the methoxy-substituted analogs—including the 4-methoxyphenyl (R1=OMe) series—demonstrated attenuated potency consistent with the electron-donating nature of the methoxy group [1]. Based on the SAR trend where electron-withdrawing groups (NO2, Cl) enhance Aurora-A inhibition and electron-donating groups (OMe, Me) reduce it, this compound is projected to have Aurora-A IC50 in the low micromolar range, positioning it as a moderate-activity tool for studying substituent-dependent kinase engagement [1]. BindingDB data for a closely related ChEMBL entry (CHEMBL2030978) in the same chemotype series confirms Aurora-A IC50 of 650 nM under recombinant enzyme assay conditions [2].
| Evidence Dimension | Aurora-A kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Projected low micromolar range based on SAR trend for R1=OMe, R2=H substitution (exact IC50 from Li et al. 2012 Table 2 not independently resolved in available text extraction) |
| Comparator Or Baseline | Compound 10e (R1=NO2, R2=OEt): IC50 = 0.16 ± 0.03 μM; VX-680 (positive control): IC50 = 0.13 ± 0.01 μM |
| Quantified Difference | Estimated >10-fold reduction in Aurora-A inhibitory potency vs. compound 10e, attributable to electronic effects of 4-methoxy (electron-donating) vs. 4-nitro (electron-withdrawing) substitution on the A-ring [1]. |
| Conditions | Recombinant Aurora-A kinase assay; compounds 6a–10e screened in parallel; Li et al. 2012, Table 2 [1]. |
Why This Matters
This compound serves as a critical moderate-activity control within the pyrazole-4-carboxamide Aurora-A inhibitor series, enabling researchers to probe the SAR impact of electron-donating A-ring substituents without the confounding potency of the nitro-substituted lead 10e.
- [1] Li, X., Lu, X., Xing, M., Yang, X.H., Zhao, T.T., Gong, H.B., & Zhu, H.L. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3589-3593. DOI: 10.1016/j.bmcl.2012.04.066 View Source
- [2] BindingDB. BDBM50383836 (CHEMBL2030978). Aurora A kinase inhibition data. BindingDB.org. View Source
